N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine derivative core, which is known for its biological activity and relevance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the phenyl group: This step often involves a substitution reaction using phenyl halides and suitable catalysts.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.
Cyclopentyl group addition:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide: shares structural similarities with other purine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N5O2S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N5O2S/c24-14(21-12-6-4-5-7-12)10-26-18-22-15-16(19-11-20-17(15)25)23(18)13-8-2-1-3-9-13/h1-3,8-9,11-12H,4-7,10H2,(H,21,24)(H,19,20,25) |
InChI Key |
VWMLCJAKAZDJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O |
Origin of Product |
United States |
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